2-(4-Methyl-2-nitrophenoxy)propanohydrazide

Vue d'ensemble

Description

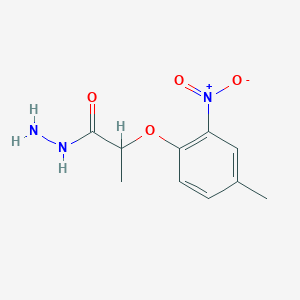

2-(4-Methyl-2-nitrophenoxy)propanohydrazide is an organic compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol It is a derivative of propanohydrazide, featuring a nitrophenoxy group substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide typically involves the following steps:

Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.

Etherification: The nitrophenol is then reacted with 2-bromopropane to form 2-(4-methyl-2-nitrophenoxy)propane.

Hydrazinolysis: Finally, the ether compound is treated with hydrazine hydrate to yield this compound.

The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methyl-2-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol), room temperature or mild heating.

Major Products Formed

Reduction: 2-(4-Methyl-2-aminophenoxy)propanohydrazide.

Substitution: Various alkylated derivatives of this compound.

Condensation: Hydrazones with different substituents depending on the aldehyde or ketone used.

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

Research has indicated that hydrazone derivatives, including 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, exhibit notable antimicrobial properties. Such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. A comprehensive review highlighted various hydrazones' ability to combat infections, which could be extended to this specific compound .

Antidyslipidemic Activity

The compound has been studied for its potential antidyslipidemic effects. It was synthesized and evaluated for its ability to modulate lipid levels in biological systems, suggesting that it could play a role in managing conditions like hyperlipidemia .

Neuroprotective Effects

Emerging studies suggest that hydrazone derivatives can stabilize ryanodine receptors, which are crucial for calcium signaling in neurons. This stabilization may help in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, indicating a therapeutic avenue for this compound .

Analytical Applications

Spectroscopic Analysis

Hydrazone derivatives are extensively utilized as analytical reagents due to their ability to form stable complexes with various metal ions. This compound can be employed in spectroscopic methods to detect and quantify metal ions in environmental samples, pharmaceuticals, and biological fluids .

| Metal Ion | Detection Method | Sensitivity Range |

|---|---|---|

| Ni(II) | UV-Vis Spectroscopy | 0.117 - 2.64 µg/mL |

| Zn(II) | UV-Vis Spectroscopy | 0.163 - 1.96 µg/mL |

| Cu(II) | UV-Vis Spectroscopy | 0.241 - 2.87 µg/mL |

This table summarizes the detection capabilities of hydrazone derivatives, showcasing their versatility in analytical chemistry.

Material Science Applications

Corrosion Inhibition

Another significant application of this compound is as a corrosion inhibitor. Studies have shown that hydrazone compounds can effectively protect metals from corrosion in acidic and basic environments by forming protective films on metal surfaces .

Polymer Synthesis

Hydrazones can also serve as initiators in polymerization processes, leading to the development of novel polymers with desirable mechanical and thermal properties. This application is particularly relevant in the production of advanced materials for industrial use .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various hydrazone derivatives, including this compound, researchers found significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in drug development.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of this hydrazone derivative demonstrated its ability to reduce neuronal cell death in vitro under oxidative stress conditions. The study highlighted its mechanism involving the modulation of calcium ion flux through ryanodine receptors, paving the way for further research into its therapeutic applications for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methylphenoxy)propanohydrazide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

2-(4-Nitrophenoxy)propanohydrazide: Lacks the methyl group, which may affect its solubility and interaction with biological targets.

2-(4-Methyl-2-nitrophenoxy)acethydrazide: Similar structure but with an acetyl group instead of a propanoyl group, leading to different chemical properties.

Uniqueness

2-(4-Methyl-2-nitrophenoxy)propanohydrazide is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Activité Biologique

2-(4-Methyl-2-nitrophenoxy)propanohydrazide, with the CAS number 588678-31-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C10H12N4O3

- Molecular Weight : Approximately 236.23 g/mol

- Functional Groups : The compound features a hydrazide functional group, which is often associated with biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity.

- Cellular Pathway Modulation : It influences various biochemical pathways, potentially disrupting cellular processes related to growth and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its efficacy against various microorganisms:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Pseudomonas aeruginosa | Low inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against human cancer cell lines. The following table presents the anti-proliferative effects observed in various cancer cell lines:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HepG-2 | < 25 | Potent |

| MCF-7 | 26 - 50 | Moderate |

| PC-3 | > 100 | Weak |

| HCT-116 | > 100 | Weak |

Findings:

- The compound exhibits potent anti-proliferative activity against HepG-2 cells, with IC50 values often below 25 μM.

- It shows moderate effectiveness against MCF-7 cells but weak activity against PC-3 and HCT-116 cell lines.

Study on Antimicrobial Activity

A study evaluated the efficacy of various nitrophenol derivatives, including this compound, against standard pathogenic bacterial strains. Results indicated significant activity against Gram-positive bacteria and moderate effectiveness against Gram-negative strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In a comparative study involving several hydrazide derivatives, this compound was found to outperform many analogs in terms of anti-proliferative activity against HepG-2 cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Propriétés

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-6-3-4-9(8(5-6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWONXNVBJHLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395664 | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588678-31-3 | |

| Record name | 2-(4-Methyl-2-nitrophenoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588678-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.